2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide
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Overview
Description
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide is an organic compound that features a cyclopropane ring substituted with a 4-fluorophenyl group and a carbonyl azide group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide typically involves the reaction of 2-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride with sodium azide. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide (DMF) under mild conditions to avoid decomposition of the azide group .
Industrial Production Methods
This would include optimizing reaction conditions to ensure safety and efficiency, particularly given the potentially explosive nature of azides .
Chemical Reactions Analysis
Types of Reactions
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide can undergo various chemical reactions, including:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often leading to the formation of amines.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide (NaN3) in polar aprotic solvents like acetonitrile or DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas.
Cycloaddition: Copper(I) catalysts for Huisgen cycloaddition.
Major Products Formed
Amines: From reduction of the azide group.
Triazoles: From cycloaddition reactions.
Scientific Research Applications
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide primarily involves its reactivity as an azide. The azide group can undergo nucleophilic substitution to form amines or participate in cycloaddition reactions to form triazoles. These reactions are facilitated by the electron-withdrawing nature of the carbonyl group, which stabilizes the transition state and lowers the activation energy .
Comparison with Similar Compounds
Similar Compounds
2-(4-Fluorophenyl)cyclopropane-1-carbonyl chloride: Precursor to the azide compound.
2-(4-Fluorophenyl)cyclopropane-1-amine: Product of the reduction of the azide.
2-(4-Fluorophenyl)cyclopropane-1-carboxylic acid: Another related compound with different reactivity.
Uniqueness
2-(4-Fluorophenyl)cyclopropane-1-carbonyl azide is unique due to its combination of a cyclopropane ring, a fluorophenyl group, and an azide group. This combination imparts unique reactivity and potential for forming diverse products through various chemical reactions .
Properties
CAS No. |
113904-00-0 |
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Molecular Formula |
C10H8FN3O |
Molecular Weight |
205.19 g/mol |
IUPAC Name |
2-(4-fluorophenyl)cyclopropane-1-carbonyl azide |
InChI |
InChI=1S/C10H8FN3O/c11-7-3-1-6(2-4-7)8-5-9(8)10(15)13-14-12/h1-4,8-9H,5H2 |
InChI Key |
PELYYJJBKKENGQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1C(=O)N=[N+]=[N-])C2=CC=C(C=C2)F |
Origin of Product |
United States |
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